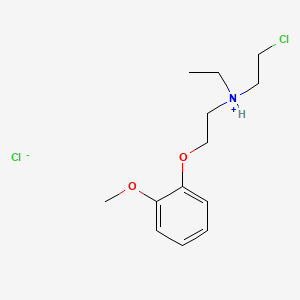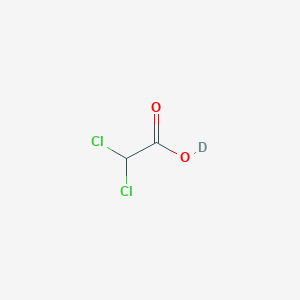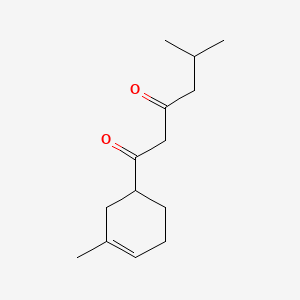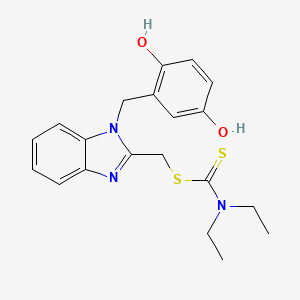
Bis(2-chloroethyl) nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloroethyl) nonanedioate typically involves the esterification of nonanedioic acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
HOOC-(CH2)7-COOH+2ClCH2CH2OH→ClCH2CH2OOC-(CH2)7-COOCH2CH2Cl+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-chloroethyl) nonanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding nonanedioic acid and 2-chloroethanol.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol).
Major Products
Hydrolysis: Nonanedioic acid, 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-chloroethyl) nonanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of polymers and resins.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and as a model substrate in biochemical assays.
Medicine: Research into its potential as a prodrug for delivering therapeutic agents is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of bis(2-chloroethyl) nonanedioate involves its hydrolysis to release 2-chloroethanol and nonanedioic acid. The 2-chloroethanol can further undergo metabolic transformations, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups, used in organic synthesis and as a solvent.
Bis(2-chloroethyl)amine: A nitrogen mustard compound with cytotoxic properties, used in chemotherapy.
Bis(2-chloroethyl)urea:
Uniqueness
Bis(2-chloroethyl) nonanedioate is unique due to its ester linkage to nonanedioic acid, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
7769-33-7 |
|---|---|
Molekularformel |
C13H22Cl2O4 |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
bis(2-chloroethyl) nonanedioate |
InChI |
InChI=1S/C13H22Cl2O4/c14-8-10-18-12(16)6-4-2-1-3-5-7-13(17)19-11-9-15/h1-11H2 |
InChI-Schlüssel |
JBOTUGFOUOKZJI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)OCCCl)CCCC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)



![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)





